molecular formula C25H26N4S B2966418 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-2-ylmethyl)thiourea CAS No. 851971-83-0

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-2-ylmethyl)thiourea

Cat. No.: B2966418
CAS No.: 851971-83-0
M. Wt: 414.57
InChI Key: JUQOELUSWUTIPY-UHFFFAOYSA-N
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Description

The compound 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-2-ylmethyl)thiourea is a thiourea derivative featuring three distinct substituents:

  • A 2-(2,5-dimethylindol-3-yl)ethyl group, which contributes aromatic and hydrophobic interactions.
  • A phenyl group at the N3 position, enhancing lipophilicity.

This structure combines aromatic, heterocyclic, and alkyl components, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.

Properties

IUPAC Name

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4S/c1-18-11-12-24-23(16-18)22(19(2)27-24)13-15-29(17-21-10-6-7-14-26-21)25(30)28-20-8-4-3-5-9-20/h3-12,14,16,27H,13,15,17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQOELUSWUTIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CC=N3)C(=S)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-2-ylmethyl)thiourea is a complex organic compound notable for its potential biological activities. The compound features an indole ring system, a pyridine ring, and a thiourea moiety, which are known to interact with various biological targets. This article discusses the biological activity of this compound, supported by research findings and studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

IUPAC Name 1[2(2,5dimethyl1Hindol3yl)ethyl]3(2methylphenyl)1(pyridin3ylmethyl)thiourea\text{IUPAC Name }1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)-1-(pyridin-3-ylmethyl)thiourea

The biological effects of this compound are primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The indole and pyridine rings play a critical role in binding to these targets, potentially modulating their activity. This interaction could lead to various biological effects, including antibacterial, anticancer, and anti-inflammatory activities.

Antibacterial Activity

Research indicates that thiourea derivatives exhibit significant antibacterial properties. For instance, a study reported that similar thiourea compounds demonstrated minimum inhibitory concentrations (MIC) against various bacterial strains, including E. coli and S. aureus, ranging from 40 to 145 µg/mL . The presence of the thiourea moiety is believed to enhance interaction with bacterial cell surfaces, promoting antibacterial efficacy.

CompoundMIC (µg/mL)Bacterial Strain
Compound A40E. coli
Compound B50S. aureus
This compoundTBDTBD

Anticancer Activity

Thiourea derivatives have been explored for their anticancer properties. Studies have shown that compounds with similar structures effectively inhibit the growth of cancer cell lines. For example, IC50 values for related thiourea compounds ranged from 1.29 to 20 µM against various cancer types . This suggests that the compound may also exhibit promising anticancer activity.

Cell LineIC50 (µM)
Breast Cancer3 - 14
Prostate Cancer7 - 20
Pancreatic Cancer<20

Antioxidant Activity

The antioxidant potential of thiourea derivatives has been documented, with some compounds showing strong activity against free radicals in assays like DPPH and ABTS. For instance, IC50 values for related compounds were reported at approximately 52 µg/mL for DPPH scavenging activity .

Study on Antimicrobial Properties

A study by Roxana et al. focused on synthesizing and evaluating the antimicrobial activities of various thiourea derivatives. They found that certain derivatives exhibited excellent antibacterial activity against E. coli with MIC values significantly lower than standard antibiotics . These findings suggest that the structural modifications in thiourea compounds can enhance their biological properties.

Study on Anticancer Mechanisms

Another research effort examined the mechanisms by which thiourea derivatives inhibit cancer cell proliferation. It was found that these compounds target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling pathways . This highlights the potential of this compound in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural Analogues from Evidence

The table below summarizes key thiourea derivatives and their structural/functional differences:

Compound Name (Source) Substituents (R1, R2, R3) Molecular Formula Molecular Weight Notable Features
Target Compound R1: 2-(2,5-dimethylindol-3-yl)ethyl
R2: Phenyl
R3: Pyridin-2-ylmethyl
C₂₅H₂₅N₄S 425.56 Combines indole, phenyl, and pyridine moieties.
1-[2-(2,5-Dimethylindol-3-yl)ethyl]-3-methyl-1-(thiophen-2-ylmethyl)thiourea () R1: 2-(2,5-dimethylindol-3-yl)ethyl
R2: Methyl
R3: Thienylmethyl
C₂₀H₂₂N₄S₂ 406.54 Thiophene replaces pyridine; methyl instead of phenyl.
1-[2-(4-Ethoxy-3-fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)thiourea () R1: 2-(4-ethoxy-3-fluoropyridin-2-yl)ethyl
R2: 5-methylpyridin-2-yl
C₁₆H₁₉FN₄OS 342.41 Fluorine and ethoxy groups enhance polarity.
Azetidinone-phenothiazine derivatives (e.g., 7f, 7j, 7k) () Azetidinone and phenothiazine substituents Varies ~450–500 Nitro/halogen substituents correlate with antibacterial activity (MIC = 62.5 µg/ml).

Key Differences and Implications

Substituent Effects on Physicochemical Properties
  • Target Compound : The indole and pyridine groups increase molecular weight (425.56) compared to simpler derivatives like the compound (342.41). This may reduce solubility but enhance membrane permeability .
  • Azetidinone Derivatives (): Bulky azetidinone and phenothiazine groups contribute to higher molecular weights (~450–500) and antibacterial activity, suggesting that steric bulk may enhance interactions with bacterial targets .
Electronic and Stereochemical Considerations
  • Halogen and Nitro Substituents: In , nitro (7f) and chloro/fluoro (7j, 7k) groups improve antibacterial activity, likely via electron-withdrawing effects that enhance target binding .
  • Stereochemistry: Compounds in (e.g., 1-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea) highlight the role of stereochemistry in biological activity. The target compound’s stereochemical configuration is unspecified, but its activity could depend on spatial arrangement .

Physicochemical and Structural Insights

  • Molecular Weight and Solubility : Higher molecular weight derivatives (e.g., compounds at ~453.64) may face solubility challenges, whereas the target compound (425.56) balances size and functionality .
  • Aromatic Interactions : The indole and pyridine groups in the target compound could facilitate π-π stacking or hydrogen bonding, unlike thiophene or fluorinated pyridines in other analogues .

Functional Group Impact Table

Functional Group Role in Target Compound Comparison to Analogues
Indole-ethyl Hydrophobicity, aromatic stacking Similar to ; lacks nitro/halogen substituents in .
Pyridin-2-ylmethyl Hydrogen bonding, polarity Differs from thienylmethyl () and ethoxy-fluoropyridine ().
Phenyl Lipophilicity Simpler than azetidinone-phenothiazine systems in .

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